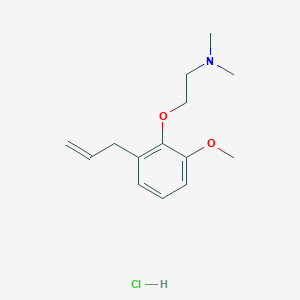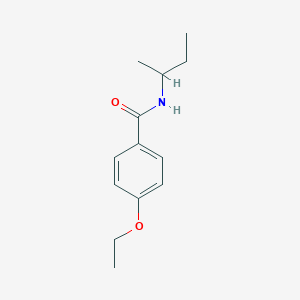
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-allyl-6-methoxyphenoxy)-N,N-dimethylethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Commonly known as A-86929, this compound belongs to the family of phenylethylamines and is primarily used in research studies to investigate its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of A-86929 involves its binding to dopamine D1 receptors, leading to the activation of intracellular signaling pathways that ultimately result in the release of dopamine. This process is believed to underlie the compound's therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
A-86929 has been shown to have several biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and improved motor performance. Additionally, studies have suggested that A-86929 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using A-86929 in laboratory experiments is its selectivity for dopamine D1 receptors, which allows for the investigation of specific dopamine-related pathways. However, one limitation of using A-86929 is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research involving A-86929, including investigating its potential as a therapeutic agent in the treatment of neurological disorders, exploring its use in drug addiction treatment, and further elucidating its mechanism of action. Additionally, there is a need for the development of more stable analogs of A-86929 to improve its efficacy and duration of action.
Conclusion:
In conclusion, A-86929 is a promising chemical compound that has significant potential in the field of neuroscience research. Its selectivity for dopamine D1 receptors and potential therapeutic applications make it a valuable tool for investigating dopamine-related pathways and developing novel treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of A-86929 involves several steps, including the reaction of 2,6-dimethoxyphenol with allyl bromide in the presence of a base to form 2-allyl-6-methoxyphenol. This intermediate is then reacted with N,N-dimethylethanolamine and hydrochloric acid to form A-86929 hydrochloride.
Applications De Recherche Scientifique
A-86929 has been extensively studied in the field of neuroscience due to its potential as a selective dopamine D1 receptor agonist. Studies have shown that A-86929 can activate D1 receptors in the brain, leading to increased levels of dopamine, a neurotransmitter that plays a crucial role in reward and motivation.
Propriétés
IUPAC Name |
2-(2-methoxy-6-prop-2-enylphenoxy)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-7-12-8-6-9-13(16-4)14(12)17-11-10-15(2)3;/h5-6,8-9H,1,7,10-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFMXWBKGVPMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1OC)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)
![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)

![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)